5-Oxo-6-phenylhexanoic acid chemical structure and properties
5-Oxo-6-phenylhexanoic acid chemical structure and properties
The following technical guide details the chemical identity, synthesis, and application spectrum of 5-Oxo-6-phenylhexanoic acid , a critical intermediate in organic synthesis and drug development.
Structural Properties, Synthesis, and Pharmaceutical Utility
Executive Summary
5-Oxo-6-phenylhexanoic acid (CAS: 40564-60-1) is a
Chemical Identity & Structural Analysis
The molecule consists of a lipophilic benzyl moiety linked to a hydrophilic carboxylic acid tail via a ketone bridge. This amphiphilic structure allows it to function as a flexible linker in pharmacophore design.
| Property | Specification |
| IUPAC Name | 5-Oxo-6-phenylhexanoic acid |
| CAS Number | 40564-60-1 |
| Molecular Formula | |
| Molecular Weight | 206.24 g/mol |
| SMILES | O=C(O)CCCC(CC1=CC=CC=C1)=O |
| InChI Key | AKGHUGMFECCIGJ-UHFFFAOYSA-N |
| Appearance | White to off-white crystalline solid |
| Melting Point | 42–44 °C |
| Solubility | Soluble in DCM, Methanol, Ethyl Acetate; Sparingly soluble in water |
Structural Features
-
-Keto Acid Motif : The separation of the ketone and carboxylic acid by three methylene units (
) prevents spontaneous decarboxylation (common in -keto acids) and lactol formation (common in -keto acids), ensuring stability under standard conditions. -
Benzylic Ketone : The C5 carbonyl position is activated by the adjacent benzyl group, making it susceptible to nucleophilic attack or enolization, which is exploited in cyclization reactions.
Synthesis & Production Methodologies
Two primary routes are established for the synthesis of 5-oxo-6-phenylhexanoic acid: the Oxidative Ring-Opening (Laboratory Scale) and the Grignard-Anhydride Addition (Industrial/Scale-up).
Method A: Oxidative Cleavage of 2-Benzylidenecyclopentanone (High Specificity)
This method is preferred for laboratory synthesis due to its high regioselectivity, avoiding the branched isomers often seen in direct alkylation.
-
Aldol Condensation : Cyclopentanone is condensed with benzaldehyde under basic conditions to yield 2-benzylidenecyclopentanone .
-
Oxidative Cleavage : The
-unsaturated ketone undergoes oxidative ring opening (often using peroxyacetic acid or ozonolysis with oxidative workup). -
Hydrolysis : The resulting intermediate (often an enol lactone) is hydrolyzed to the open-chain keto acid.
Method B: Glutaric Anhydride Ring Opening
A direct approach involving the nucleophilic attack of a benzyl organometallic reagent on glutaric anhydride.
-
Reagents : Glutaric anhydride, Benzylmagnesium chloride (BnMgCl),
(catalyst). -
Protocol :
-
Dissolve glutaric anhydride in anhydrous THF at -78°C.
-
Slowly add BnMgCl (1.0 equiv). The use of zinc salts helps prevent double addition (tertiary alcohol formation).
-
Quench with dilute HCl to protonate the carboxylate and ketone.
-
Yield : Moderate (60-75%). Main impurity is the bis-alkylated diol.
-
Visualization of Synthetic Logic
The following diagram illustrates the retrosynthetic logic and the forward reaction for Method A.
Caption: Step-wise synthesis via the oxidative cleavage of a cyclic precursor, ensuring linear chain integrity.
Applications in Drug Discovery & Material Science[8]
4.1. Precursor to Substituted Resorcinols
In industrial settings, 5-oxo-6-phenylhexanoic acid (often as its methyl ester) is a critical intermediate for synthesizing 5-phenylresorcinol .
-
Mechanism : The keto-ester undergoes base-catalyzed intramolecular Claisen condensation to form 5-phenyl-1,3-cyclohexanedione .
-
Aromatization : Subsequent dehydrogenation (using Pd/C) yields the aromatic resorcinol core.
-
Utility : These resorcinols are vital monomers for high-performance resins and antioxidants.
4.2. HDAC Inhibitor Pharmacophore
The molecule mimics the structure of Vorinostat (SAHA) , a standard HDAC inhibitor.
-
Structural Homology : The 6-carbon chain provides the necessary length to span the enzyme's active site tunnel.
-
Modification : The carboxylic acid can be converted into a hydroxamic acid (zinc-binding group), while the phenyl ketone acts as the surface recognition cap group.
-
Research Use : Researchers use this acid to synthesize libraries of "Cap-Linker-ZBG" analogs to probe HDAC isoform selectivity.
4.3. Glucocorticoid Receptor Modulators
Patent literature identifies 5-oxo-6-phenylhexanoic acid derivatives as non-steroidal modulators for the glucocorticoid receptor, utilized in treating inflammatory and autoimmune diseases.
Experimental Protocol: Laboratory Isolation
The following is a standardized protocol for the purification of the acid from a crude reaction mixture.
-
Extraction : Dilute the reaction mixture with Ethyl Acetate (EtOAc) and water. Acidify the aqueous layer to pH 2-3 using 1M HCl.
-
Separation : Extract the aqueous phase 3x with EtOAc. The acid partitions into the organic phase.
-
Wash : Wash combined organics with Brine (sat. NaCl) to remove residual water.
-
Drying : Dry over anhydrous
or . Filter. -
Crystallization : Concentrate the filtrate in vacuo. Recrystallize the residue from a mixture of Hexane/EtOAc (4:1).
-
Validation : Confirm purity via TLC (
in 50% EtOAc/Hexane) and melting point (42-44 °C).
Safety & Handling (MSDS Summary)
-
Signal Word : WARNING
-
Hazard Statements :
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Storage : Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) to prevent slow oxidation of the benzylic position.
-
Disposal : Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.
References
-
BLD Pharm . (n.d.). 5-Oxo-6-phenylhexanoic acid - Product Analysis. Retrieved from
-
GuideChem . (n.d.). CAS 40564-60-1 Properties and Suppliers. Retrieved from
-
Royal Society of Chemistry. (1957). Reaction of Peroxyacetic Acid with
-Aralkylidenecyclanones. Journal of Organic Chemistry, 22(10), 1163. Retrieved from -
Google Patents . (1978). Process for the manufacture of resorcinols (US4072660A). Retrieved from
-
Cardiff University . (2021).[6] Mechanochemical Techniques Towards Organic Synthesis. ORCA. Retrieved from
Sources
- 1. 710-11-2|2-Oxo-4-phenylbutanoic acid|BLD Pharm [bldpharm.com]
- 2. 501-52-0|3-Phenylpropanoic acid|BLD Pharm [bldpharm.com]
- 3. 1821-12-1|4-Phenylbutanoic acid|BLD Pharm [bldpharm.com]
- 4. 5-氧代-6-苯基己酸甲酯 - CAS号 54723-26-1 - 摩熵化学 [molaid.com]
- 5. guidechem.com [guidechem.com]
- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
